Disperse Red 1 acrylate Disperse Red 1 acrylate NLO material

Brand Name: Vulcanchem
CAS No.: 13695-46-0
VCID: VC20960120
InChI: InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3
SMILES: CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C19H20N4O4
Molecular Weight: 368.4 g/mol

Disperse Red 1 acrylate

CAS No.: 13695-46-0

Cat. No.: VC20960120

Molecular Formula: C19H20N4O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Disperse Red 1 acrylate - 13695-46-0

CAS No. 13695-46-0
Molecular Formula C19H20N4O4
Molecular Weight 368.4 g/mol
IUPAC Name 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate
Standard InChI InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3
Standard InChI Key MOUZYIAKMYUILJ-UHFFFAOYSA-N
SMILES CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Basic Identification and Properties

Chemical Identity

Disperse Red 1 acrylate is a chemical compound belonging to the azo dye family with the following identification parameters:

ParameterValue
CAS Number13695-46-0
Molecular FormulaC19H20N4O4
Molecular Weight368.394 g/mol
InChI KeyMOUZYIAKMYUILJ-QZQOTICOSA-N
LogP4.64
The compound's structure features an azobenzene core with characteristic functional groups that enable both its chromophoric and polymerizable properties .

Physical and Chemical Properties

Disperse Red 1 acrylate exhibits distinct physical and chemical properties that contribute to its versatility in various applications. The compound appears as a red-colored solid at room temperature. Its solubility profile is particularly important for processing applications:

SolventSolubility
ChloroformSoluble
WaterInsoluble
This solubility pattern influences how the compound can be processed, especially in polymer systems and coating applications .

Mechanism of Action

Photochemical Behavior

The primary mechanism of action of Disperse Red 1 acrylate involves photoisomerization. When exposed to specific wavelengths of light, the azo group within the molecule can switch between different conformational states. This photoisomerization process forms the basis for many of the compound's applications in optical materials and devices .

Polymerization Capability

The acrylate functional group enables Disperse Red 1 acrylate to participate in polymerization reactions, forming macromolecular structures that retain the photosensitive properties of the monomer. This dual functionality—combining photoisomerization with polymerizability—is what makes this compound particularly valuable in materials science applications .

Analytical Methods and Characterization

HPLC Analysis Techniques

High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing Disperse Red 1 acrylate. A specific reverse phase (RP) HPLC protocol has been developed for this purpose:

  • Column: Newcrom R1 HPLC column

  • Mobile phase: Acetonitrile (MeCN), water, and phosphoric acid

  • MS-compatible applications: Replacing phosphoric acid with formic acid

  • Fast UPLC applications: Using smaller 3 μm particles columns
    This analytical method offers multiple advantages:

  • Scalability for various analytical needs

  • Applicability for isolating impurities in preparative separation

  • Suitability for pharmacokinetic studies

Forms and Derivatives

Polymeric Form

Poly(Disperse Red 1 acrylate) (CAS: 139427-10-4) represents the polymerized version of Disperse Red 1 acrylate. This polymer maintains the same chemical formula (C19H20N4O4) and molecular weight (368.39 g/mol) as the monomer while offering distinct processing advantages. The polymer is categorized under several materials classifications:

  • Non-Linear Optical (NLO) Polymers

  • Photonic Materials

  • Optical Materials

Copolymers

Beyond the homopolymer, Disperse Red 1 acrylate can be incorporated into various copolymer systems. Notable among these is Poly[(methyl methacrylate)-co-(Disperse Red 1 acrylate)], which combines the properties of methyl methacrylate with the photosensitive characteristics of Disperse Red 1 acrylate. This copolymer offers enhanced processing capabilities while maintaining optical functionality .

Applications in Scientific Research

Photonics and Optical Materials

Disperse Red 1 acrylate and its polymeric derivatives find significant applications in photonics and optical materials development:

  • Surface Relief Gratings (SRGs): Poly(Disperse Red 1 acrylate) serves as a "gold standard" for SRG applications due to its exceptional photo-responsive properties

  • Optical data storage systems: The compound's ability to undergo reversible photoisomerization makes it valuable for creating materials used in holographic storage applications

  • Nonlinear optical materials: The compound exhibits properties that make it suitable for applications in nonlinear optics

Sensing Technologies

The compound exhibits remarkable sensing capabilities, particularly:

  • pH-responsive solvatochromism: Changes in optical properties in response to pH variations

  • Temperature sensing: Ability to detect temperature changes through alterations in optical characteristics
    These properties make Disperse Red 1 acrylate valuable for developing dual sensors capable of simultaneously monitoring both pH and temperature parameters .

Safety ParameterClassification
WGK Germany3
The WGK (Wassergefährdungsklasse - Water Hazard Class) rating of 3 indicates that the compound poses a significant hazard to water systems. This classification necessitates appropriate handling and disposal protocols to minimize environmental impact .

Current Research Trends

Materials Science Investigations

Current research involving Disperse Red 1 acrylate focuses on several key areas:

  • Advanced optical materials: Development of materials with enhanced photosensitive properties

  • Smart responsive systems: Creation of materials that respond to multiple stimuli

  • Nanostructured materials: Integration of the compound into nanoscale architectures for enhanced functionality

Analytical Method Development

Research continues to refine analytical methods for Disperse Red 1 acrylate characterization:

  • Enhanced HPLC protocols: Development of more sensitive and efficient separation techniques

  • Mass spectrometry applications: Integration with MS for improved structural characterization

  • Preparative separation techniques: Methods for isolating the compound and its derivatives at larger scales

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator